molecular formula C20H30N2O8 B13711508 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid

Cat. No.: B13711508
M. Wt: 426.5 g/mol
InChI Key: UMVOYVMFFJYWJY-UHFFFAOYSA-N
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Description

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid is a compound that features a pyrrole ring substituted with tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

The synthesis of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The general synthetic route includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid involves its role as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amines can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid can be compared with other Boc-protected amino acids and pyrrole derivatives:

The uniqueness of this compound lies in its dual Boc protection, providing enhanced stability and versatility in synthetic applications.

Properties

Molecular Formula

C20H30N2O8

Molecular Weight

426.5 g/mol

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24)

InChI Key

UMVOYVMFFJYWJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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